molecular formula C10H14ClNO3 B2867183 ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride CAS No. 2044713-32-6

ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride

Cat. No.: B2867183
CAS No.: 2044713-32-6
M. Wt: 231.68
InChI Key: NHLLDNUXXVQLTF-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride is a chemical compound with the CAS number 2044713-32-6 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C10H14ClNO3 . The molecular weight is 231.68 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.68 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride serves as a precursor in the synthesis of a wide variety of fused heterocyclic compounds. For instance, it has been utilized in multi-component reactions (MCRs) to create trifluoromethylated pyrano[4,3-b]pyrans, which are significant for the synthesis of fluorinated fused heterocyclic compounds (Wang et al., 2012). Similarly, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, derivable from this compound, have been shown to undergo transformations into diverse pyridine derivatives, highlighting its versatility in generating complex molecular architectures (Harb et al., 1989).

Facilitation of Annulation Reactions

This compound also plays a crucial role in facilitating [4 + 2] annulation reactions, leading to the formation of highly functionalized tetrahydropyridines. Such reactions emphasize the compound’s utility in constructing nitrogen-containing heterocycles, which are prevalent in many biologically active molecules (Zhu et al., 2003).

Computational and Structural Studies

Additionally, the compound has been subject to computational and structural studies to understand its reactivity and potential applications further. For instance, a pyrrole chalcone derivative synthesized from a related compound demonstrated significant insights through spectroscopic and quantum chemical calculations, aiding in the understanding of molecular interactions and reactivity (Singh et al., 2014).

Novel Syntheses of Fused Heterocycles

Research has also led to the development of new methods for synthesizing fused heterocycles, such as pyrazolo[3,4-b]pyridines, through condensation reactions. These novel syntheses open pathways to creating compounds with potential pharmaceutical applications (Ghaedi et al., 2015).

Safety and Hazards

The safety and hazards of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride are not specified in the available data .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9;/h4,6,9,11H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLLDNUXXVQLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)OC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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